N,N-Diethyl-N-[2-(tripropoxysilyl)ethyl]decan-1-aminium bromide
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Overview
Description
N,N-Diethyl-N-[2-(tripropoxysilyl)ethyl]decan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is an amine with a silyl group, which makes it interesting for various applications in chemistry and industry. The compound’s structure includes a decan-1-aminium bromide core with diethyl and tripropoxysilyl groups attached, giving it distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-[2-(tripropoxysilyl)ethyl]decan-1-aminium bromide typically involves the reaction of decan-1-amine with diethylamine and a silylating agent such as tripropoxysilane. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. Common solvents used in this synthesis include ethanol or other alcohols, and the reaction is often catalyzed by a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N-[2-(tripropoxysilyl)ethyl]decan-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The amine groups can be oxidized or reduced under appropriate conditions, leading to different oxidation states and derivatives.
Hydrolysis: The silyl group can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of silanols and other products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide or cyanide ions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while hydrolysis of the silyl group produces silanols.
Scientific Research Applications
N,N-Diethyl-N-[2-(tripropoxysilyl)ethyl]decan-1-aminium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other functionalized amines and silanes.
Biology: The compound can be used in the modification of biomolecules and surfaces for biological assays and studies.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives due to its unique properties.
Mechanism of Action
The mechanism by which N,N-Diethyl-N-[2-(tripropoxysilyl)ethyl]decan-1-aminium bromide exerts its effects involves interactions with molecular targets such as nucleophiles and electrophiles. The silyl group can form strong bonds with oxygen and nitrogen atoms, making it useful in surface modification and catalysis. The amine groups can participate in hydrogen bonding and ionic interactions, contributing to the compound’s reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N-[2-(tripropoxysilyl)ethyl]decan-1-aminium bromide
- N,N-Diethyl-N-[2-(trimethoxysilyl)ethyl]decan-1-aminium bromide
- N,N-Diethyl-N-[2-(triethoxysilyl)ethyl]decan-1-aminium bromide
Uniqueness
N,N-Diethyl-N-[2-(tripropoxysilyl)ethyl]decan-1-aminium bromide is unique due to the presence of the tripropoxysilyl group, which imparts specific properties such as increased hydrophobicity and reactivity towards certain substrates. This makes it particularly useful in applications requiring surface modification and functionalization.
Properties
CAS No. |
62117-58-2 |
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Molecular Formula |
C25H56BrNO3Si |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
decyl-diethyl-(2-tripropoxysilylethyl)azanium;bromide |
InChI |
InChI=1S/C25H56NO3Si.BrH/c1-7-13-14-15-16-17-18-19-20-26(11-5,12-6)21-25-30(27-22-8-2,28-23-9-3)29-24-10-4;/h7-25H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
HXWGMMVBIMFPBF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](CC)(CC)CC[Si](OCCC)(OCCC)OCCC.[Br-] |
Origin of Product |
United States |
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